3-Cyclopropoxy-5-ethylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-ethylaniline |
InChI |
InChI=1S/C11H15NO/c1-2-8-5-9(12)7-11(6-8)13-10-3-4-10/h5-7,10H,2-4,12H2,1H3 |
InChI Key |
ZKMQKDWTABAIKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC2CC2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclopropoxy 5 Ethylaniline and Analogous Structures
Construction of the Cyclopropyl (B3062369) Ether Moiety
The formation of the cyclopropoxy group is a defining feature of the target molecule. This aryl ether linkage is typically constructed via nucleophilic substitution or cross-coupling reactions.
A primary method for forming such an ether is a variation of the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. masterorganicchemistry.comorganic-chemistry.org In this case, a 3-amino-5-ethylphenoxide (or a protected version) would be reacted with a cyclopropyl halide or a cyclopropyl derivative with a good leaving group (like a tosylate). This Sₙ2 reaction is generally effective, though it requires a strong base to deprotonate the phenol. masterorganicchemistry.com
A more modern and versatile approach is the Chan-Lam cross-coupling reaction. This copper-catalyzed method allows for the O-cyclopropylation of phenols using boronic acids or their derivatives, such as potassium cyclopropyltrifluoroborate. acs.orgnih.gov A typical catalytic system involves Cu(OAc)₂ with a ligand like 1,10-phenanthroline, using oxygen as the terminal oxidant. acs.orgnih.govthieme-connect.com This method is operationally simple and tolerates a wide array of functional groups, making it a powerful tool for synthesizing cyclopropyl aryl ethers. acs.orgnih.gov
Table 3: Methods for Aryl Cyclopropyl Ether Synthesis
| Method | Reagents & Conditions | Advantages |
|---|---|---|
| Williamson-type Synthesis | Phenol + Base (e.g., NaH, K₂CO₃) + Cyclopropyl Halide/Tosylate | Classic, straightforward Sₙ2 pathway. masterorganicchemistry.com |
| Chan-Lam Coupling | Phenol + Potassium Cyclopropyltrifluoroborate, Cu(OAc)₂, 1,10-phenanthroline, Base, O₂ | Mild conditions, broad functional group tolerance, catalytic copper. acs.orgnih.govthieme-connect.com |
Diastereoselective Cyclopropane (B1198618) Synthesis via Cyclopropene (B1174273) Intermediates
A powerful strategy for constructing cyclopropane rings with high diastereoselectivity involves the use of cyclopropene intermediates. acs.org This method often relies on the 1,2-dehydrohalogenation of halocyclopropanes to generate a transient cyclopropene, which then undergoes a nucleophilic addition. acs.orgresearchgate.net The stereochemical outcome of the reaction can be effectively controlled, often leading to a single diastereomer. acs.orgresearchgate.net
For instance, the reaction of 2-bromocyclopropane carboxamides with various nucleophiles, such as azoles, in the presence of a base proceeds through a cyclopropene intermediate. acs.org The diastereoselectivity is driven by a thermodynamically controlled, base-assisted epimerization process, which favors the formation of the more stable trans-product. acs.org This approach has been successfully applied to a range of nucleophiles, including alkoxides, phenoxides, and thiolates. acs.org
Another innovative approach utilizes dicationic adducts generated from the electrolysis of thianthrene (B1682798) in the presence of an alkene. nih.govresearchgate.net These electrophilic species react with methylene (B1212753) pronucleophiles to form cyclopropanes with high diastereoselectivity via an alkenyl thianthrenium intermediate. nih.govresearchgate.net This electrochemical method is scalable and tolerates a wide variety of functional groups on both the alkene and the pronucleophile. nih.govresearchgate.net The rigidity of the cyclopropyl core in the starting materials can direct the stereochemical outcome of subsequent reactions on adjacent functionalities, highlighting the utility of the cyclopropyl group as a stereochemical control element. acs.org
Table 1: Examples of Diastereoselective Cyclopropanation
| Starting Material | Reagents | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 2-Bromocyclopropane carboxamide | Pyrrole (B145914), t-BuOK | N-Cyclopropyl pyrrole | >20:1 | High |
| Alkene, Thianthrene | Methylene pronucleophile, Cs2CO3 | Substituted cyclopropane | High | 81 |
| Alkenyl cyclopropyl carbinol | Et2Zn, CH2I2 | Bicyclopropyl carbinol | Single diastereomer | High |
Formal Nucleophilic Substitution of Bromocyclopropanes with Alkoxides
The direct nucleophilic substitution on a cyclopropane ring is generally challenging due to the strained nature of the ring. However, a "formal" substitution can be achieved through an elimination-addition mechanism involving a cyclopropene intermediate. researchgate.net This method is particularly effective for the reaction of bromocyclopropanes with alkoxides to form cyclopropoxy derivatives. libretexts.org
The process is initiated by a base, which abstracts a proton from the bromocyclopropane (B120050), leading to a 1,2-elimination of hydrogen bromide and the formation of a highly reactive cyclopropene. The alkoxide then adds across the strained double bond of the cyclopropene to yield the desired cyclopropoxy compound. researchgate.net The regioselectivity and stereoselectivity of the alkoxide addition are crucial aspects of this transformation.
The success of this formal substitution has been demonstrated with a variety of alkoxides and bromocyclopropane derivatives. researchgate.net For this reaction to be efficient, the cyclopropene intermediate must be generated under conditions that favor its reaction with the nucleophile over potential side reactions like polymerization. acs.org The choice of base and solvent is critical in controlling the reaction pathway and achieving high yields of the desired product. researchgate.net A highly diastereoselective protocol has been developed for the formal nucleophilic substitution of 2-bromocyclopropylcarboxamides with a range of nucleophiles, including azoles, which proceeds through a similar elimination-addition mechanism. acs.orgnih.gov This strategy provides efficient access to N-cyclopropyl heterocycles. acs.orgnih.gov
Asymmetric Cyclopropanation Strategies Utilizing Catalytic Methods (e.g., Ruthenium-catalyzed cyclopropanation with diazo compounds)
Catalytic asymmetric cyclopropanation is a cornerstone of modern organic synthesis, providing access to chiral cyclopropane-containing molecules. Transition metal catalysts, particularly those based on ruthenium, have emerged as powerful tools for these transformations, often employing diazo compounds as carbene precursors. researchgate.netrsc.orgrsc.org
Ruthenium-catalyzed cyclopropanation reactions are generally believed to proceed through the formation of a metal-carbene intermediate. rsc.orgnih.gov This highly reactive species then transfers the carbene moiety to an alkene substrate to form the cyclopropane ring. nih.govacs.org The design of chiral ligands for the ruthenium center is paramount in achieving high levels of enantioselectivity. researchgate.net
Several classes of ruthenium complexes have been shown to be effective catalysts, including those with phenyloxazoline (Ru-Pheox) and porphyrin ligands. rsc.orgnih.gov These catalysts can achieve excellent yields, diastereoselectivities, and enantioselectivities in the cyclopropanation of a wide range of alkenes, including challenging aliphatic substrates. rsc.orgnih.gov
Beyond ruthenium, cobalt-based catalysts have also been developed for asymmetric cyclopropanation. nih.govdicp.ac.cn These systems can utilize gem-dichloroalkanes as carbene precursors, offering an alternative to potentially hazardous diazo compounds. nih.govdicp.ac.cn The cobalt-catalyzed reactions often exhibit high enantioselectivity for various alkene classes, including monosubstituted, 1,1-disubstituted, and internal alkenes. nih.govdicp.ac.cn Additionally, biocatalytic approaches using engineered enzymes, such as myoglobin, have demonstrated remarkable efficiency and stereoselectivity in cyclopropanation reactions with diazoacetonitrile. rochester.edu
Table 2: Comparison of Catalytic Asymmetric Cyclopropanation Methods
| Catalyst System | Carbene Precursor | Alkene Scope | Key Advantages |
| Ruthenium-phenyloxazoline | Diazoacetate | Broad, including aliphatic alkenes | High enantioselectivity, good functional group tolerance |
| Ruthenium-porphyrin | Diazoacetate | Styrenes, dienes, nucleophilic alkenes | High catalyst efficiency and product yields |
| Chiral Cobalt Complex | gem-Dichloroalkane | Monosubstituted, 1,1-disubstituted, internal alkenes | Avoids use of diazo compounds, high enantioselectivity |
| Engineered Myoglobin | Diazoacetonitrile | Broad, including α,α-disubstituted olefins | High stereoselectivity (de and ee), high turnovers |
Regioselective Introduction and Integration of Ethyl and Cyclopropoxy Substituents on the Aniline (B41778) Ring
The precise placement of substituents on an aromatic ring is a fundamental challenge in organic synthesis. For a molecule like 3-Cyclopropoxy-5-ethylaniline, the regioselective introduction of the ethyl and cyclopropoxy groups onto the aniline core is a critical aspect of its synthesis.
Sequential Introduction of Alkyl and Alkoxy Cyclopropyl Groups
A common and versatile strategy for synthesizing polysubstituted aromatic compounds involves the sequential introduction of the desired functional groups. In the context of this compound, this would entail a multi-step process where the ethyl and cyclopropoxy groups are introduced one after the other onto a pre-existing aniline or aniline precursor.
The order of introduction can be crucial and is often dictated by the directing effects of the substituents and the compatibility of the functional groups with the reaction conditions of subsequent steps. For instance, one could start with an aniline derivative that already contains an ethyl group and then introduce the cyclopropoxy group, or vice versa.
The introduction of an ethyl group can be achieved through various standard methods, such as Friedel-Crafts alkylation. The cyclopropoxy group is typically installed via a nucleophilic aromatic substitution reaction or a transition-metal-catalyzed coupling process. For example, a suitably substituted halophenol could be reacted with cyclopropanol (B106826) under basic conditions (Williamson ether synthesis) to form the cyclopropoxy ether linkage. Subsequent functional group manipulations, such as the reduction of a nitro group to an amine, would then lead to the final aniline product. The synthesis of N-cyclopropylanilines has been achieved through methods like the palladium-catalyzed amination of aryl bromides with cyclopropylamine (B47189). researchgate.net
Catalytic Approaches for Substituted Cyclopropyl-Aniline Linkages (e.g., Ruthenium-catalyzed cyclopropylphosphonation of anilines)
Modern catalytic methods offer powerful tools for the direct formation of bonds between a cyclopropyl group and an aniline ring. While specific examples for cyclopropoxy groups are less common, analogous reactions provide valuable insights. Ruthenium-catalyzed reactions have been employed to create linkages between cyclopropyl units and anilines. For example, ruthenium complexes can catalyze the reaction of 1-cyclopropyl-2-propyn-1-ols with anilines to produce conjugated enynes, where the reaction proceeds through a key step involving the direct attack of the aniline nucleophile on a cyclopropane ring connected to an allenylidene ligand. nih.gov
Although not a direct C-O bond formation, this demonstrates the principle of using a ruthenium catalyst to facilitate the reaction between a cyclopropyl-containing electrophile and an aniline nucleophile. The development of analogous catalytic systems for the direct C-O coupling of cyclopropanols with aryl halides or the C-N coupling of cyclopropylamines with aryl halides represents a promising avenue for the synthesis of cyclopropoxy- and cyclopropylamino-anilines. Palladium-catalyzed C-H alkynylation of aniline derivatives has also been demonstrated, showcasing the potential for direct functionalization of the aniline ring. nih.gov A protocol for the formal nucleophilic displacement in bromocyclopropanes has been developed, allowing for the reaction with a range of N-nucleophiles, including anilines, to form stereochemically defined cyclopropylamine derivatives. nih.gov
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product, where most of the atoms from the reactants are incorporated into the final structure. organic-chemistry.org This approach offers significant advantages in terms of atom economy, step economy, and time savings, making it attractive for the rapid construction of diverse molecular scaffolds. nih.gov
While a specific MCR for the direct synthesis of this compound has not been widely reported, the principles of MCRs can be applied to construct the core aniline scaffold with the necessary functional group handles for subsequent elaboration. For example, an MCR could be designed to assemble a substituted cyclohexenone, which could then be aromatized to the corresponding aniline. researchgate.net
Various named MCRs, such as the Biginelli, Ugi, or Passerini reactions, are powerful tools for generating molecular diversity. frontiersin.org The Ugi reaction, for instance, has been instrumental in creating peptidomimetics and has found applications in drug discovery. frontiersin.org The development of novel MCRs or the adaptation of existing ones to incorporate cyclopropoxy- and ethyl-containing building blocks could provide a highly convergent and efficient route to this compound and its analogs. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for synthesizing diverse heterocyclic scaffolds. nih.gov
Mechanistic Investigations of Reactions Involving Cyclopropyl Aniline Scaffolds
Elucidation of Reaction Pathways for Aniline (B41778) and Cyclopropane (B1198618) Formation
The synthesis of substituted anilines and the introduction of cyclopropyl (B3062369) groups are pivotal steps in constructing molecules like 3-Cyclopropoxy-5-ethylaniline. These transformations can be achieved through a variety of mechanisms, including transition-metal catalysis, radical processes, and reactions involving electron-transfer complexes.
Transition-metal catalysis is a cornerstone of modern synthetic chemistry, providing efficient routes to arylamines. Palladium and ruthenium complexes are particularly prominent in these transformations.
Palladium-Catalyzed Amination: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the construction of carbon-nitrogen bonds. researchgate.net These reactions typically involve the cross-coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve:
Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
Reductive Elimination: This final step yields the arylamine product (Ar-NRR') and regenerates the Pd(0) catalyst.
Mechanistic studies using Density Functional Theory (DFT) on related systems, such as the palladium-catalyzed intramolecular cycloaddition of alkenylidenecyclopropanes, show that Pd(0) can also add across the distal bond of a cyclopropane ring to form a palladacyclobutane intermediate, highlighting the diverse reactivity of palladium with strained rings. nih.gov
Ruthenium-Catalyzed Reactions: Ruthenium catalysts offer alternative and sometimes complementary pathways for aniline synthesis and functionalization. For instance, ruthenium complexes have been shown to catalyze the N-alkylation and N-cycloalkylation of aromatic amines with diols. capes.gov.brepa.gov A proposed mechanism for this "borrowing hydrogen" methodology involves the following steps:
Oxidation of the alcohol to an aldehyde by the ruthenium catalyst.
Condensation of the in situ-generated aldehyde with the aniline to form an imine (or enamine).
Reduction of the imine by the ruthenium-hydride species, formed in the first step, to yield the alkylated aniline.
Furthermore, ruthenium has been used for the para-selective C-H alkylation of aniline derivatives, proceeding through an N-H activated cyclometalate intermediate. scispace.com This demonstrates the catalyst's ability to direct functionalization to specific positions on the aniline ring.
| Catalyst System | Typical Reaction | Key Mechanistic Feature | Application Example | Reference |
|---|---|---|---|---|
| Palladium | Buchwald-Hartwig Amination | Oxidative Addition/Reductive Elimination | Coupling of aryl halides with amines | researchgate.net |
| Ruthenium | N-Alkylation with Alcohols | Borrowing Hydrogen/Hydrogen Autotransfer | Selective N-monoalkylation of anilines with diols | capes.gov.brepa.gov |
| Ruthenium | para-Selective C-H Alkylation | N-H Activated Cyclometalation | Directing alkylation to the para position of anilines | scispace.com |
Radical chemistry provides powerful, alternative strategies for amine synthesis, often proceeding under mild conditions and offering unique reactivity patterns compared to ionic pathways. cam.ac.uk A key intermediate in many of these transformations is the α-amino radical.
Generation of α-amino radicals can be achieved through several methods:
Single-Electron Oxidation: The most common method involves a single-electron transfer (SET) from the parent amine, typically facilitated by a photoredox catalyst. The resulting amine radical cation then undergoes deprotonation at the α-position to yield the nucleophilic α-amino radical. nih.gov
Oxidative Decarboxylation: α-Amino acids can serve as precursors. Photoinduced oxidative decarboxylation generates an α-amino radical, which can then participate in various coupling reactions. researchgate.net
Reduction of Iminium Ions: An iminium ion, formed from the condensation of a secondary amine and an aldehyde, can be reduced by a single electron to form an α-amino radical. cam.ac.uknih.gov This approach is central to a metal-free, visible-light-mediated carbonyl alkylative amination process that unites aldehydes, secondary amines, and alkyl halides to form complex tertiary amines. nih.gov
Once generated, these α-amino radicals are versatile intermediates. They can engage in radical-radical couplings or add to radical acceptors like electrophilic chloroheteroarenes in homolytic aromatic substitution pathways. princeton.edu This radical-based approach has been successfully applied to the direct α-heteroarylation of tertiary amines. princeton.edu
| Precursor | Method | Key Step | Reference |
|---|---|---|---|
| Amine | Photoredox Catalysis | Single-Electron Oxidation followed by Deprotonation | nih.gov |
| α-Amino Acid | Photoredox Catalysis | Photoinduced Oxidative Decarboxylation | researchgate.net |
| Iminium Ion | Visible Light/Silane Reductant | Single-Electron Reduction | cam.ac.uknih.gov |
An alternative to using dedicated photocatalysts is the formation of an electron donor-acceptor (EDA) complex between the reactants themselves. nih.gov Upon irradiation with visible light, these complexes can facilitate a direct, intra-complex electron transfer, initiating the desired chemical transformation.
In the context of amine synthesis, an EDA complex can form between an electron-rich species (the donor, e.g., a thiol) and an electron-poor species (the acceptor, e.g., an iminium ion). cam.ac.ukcam.ac.uk Irradiation of this complex with visible light promotes an electron from the donor's Highest Occupied Molecular Orbital (HOMO) to the acceptor's Lowest Unoccupied Molecular Orbital (LUMO). cam.ac.uk This process generates an α-amino radical from the iminium ion without the need for an external, often expensive, metal-based or complex organic dye photocatalyst. nih.gov
Mechanistic studies have supported the formation of a transient, ion-pair charge-transfer complex between iminium and thiolate ions as a key step in certain multicomponent reactions. cam.ac.uk This EDA-based strategy has been leveraged to develop radical reductive aminations and fragmentation-cyclization reactions, showcasing its utility in constructing complex amine-containing molecules. cam.ac.ukcam.ac.uk The formation of these photoactive EDA complexes can be identified by the appearance of a new, red-shifted absorbance in the UV-vis spectrum upon mixing the donor and acceptor components. nih.gov
Cyclopropyl Ring Reactivity and Transformations
The cyclopropyl group, while often considered an alkyl substituent, possesses unique electronic properties and inherent ring strain (approximately 27 kcal/mol), making it susceptible to ring-opening reactions under various conditions. masterorganicchemistry.com Its reactivity is particularly interesting when positioned adjacent to a nitrogen center, as in cyclopropyl-aniline scaffolds.
The cyclopropyl ring can be opened by nucleophilic, electrophilic, or radical pathways. When adjacent to a nitrogen atom, as in 2-phenylcyclopropylamine derivatives, the reaction's course is heavily influenced by the nature of the reactants and the conditions. nih.govacs.org
Ring-opening of donor-acceptor (DA) cyclopropanes with N-nucleophiles is a common method for creating 1,3-functionalized compounds. thieme-connect.com These reactions are often initiated by the nucleophilic attack of an amine on one of the cyclopropane carbons, leading to the cleavage of a vicinal C-C bond to form a zwitterionic intermediate. nih.govthieme-connect.com The high stereoselectivity of these reactions makes them valuable for constructing enantiomerically pure compounds. thieme-connect.com
In superacidic media, the mechanism can change dramatically. For example, trans-2-phenylcyclopropylamine hydrochloride undergoes electrophilic ring-opening at the distal (C2-C3) bond, which is contrary to the vicinal bond cleavage typically observed in many DA cyclopropanes. nih.gov This unusual reactivity is attributed to the powerful σ-withdrawing effect of the ammonium (B1175870) group.
The kinetics and regioselectivity of cyclopropane ring-opening are profoundly influenced by the electronic properties of its substituents. Theoretical studies have clarified how different types of substituents interact with the cyclopropane's Walsh orbitals. nih.gov
π-Acceptor Groups: Substituents with π-accepting character (e.g., nitro, carbonyl) interact with the 3e' orbital of the cyclopropane ring. This interaction leads to the weakening and lengthening of the vicinal (C1-C2) bonds, predisposing the ring to heterolytic cleavage at this position. nih.gov
σ-Acceptor Groups: Strong σ-acceptor groups (e.g., the ammonium group in a protonated amine) interact with the cyclopropane's 1e" orbital. This interaction results in the lengthening and weakening of the distal (C2-C3) bond. nih.gov
This distinction explains the observed regioselectivity in the acid-promoted ring-opening of cyclopropylamines. The protonated amine acts as a strong σ-acceptor, weakening the distal bond and directing the electrophilic attack to that site, leading to a product profile distinct from that of cyclopropanes substituted with π-acceptors. nih.gov For neutral radicals and radical ions, factors such as the delocalization of both charge and spin become important in governing their reactivity and rearrangement pathways. acs.org
| Substituent Type | Orbital Interaction | Weakened Bond | Resulting Cleavage | Example Substituent | Reference |
|---|---|---|---|---|---|
| π-Acceptor | Cyclopropane 3e' | Vicinal (C1-C2) | Vicinal Cleavage | -NO₂, -C=O | nih.gov |
| σ-Acceptor | Cyclopropane 1e" | Distal (C2-C3) | Distal Cleavage | -NH₃⁺ | nih.gov |
Stereochemical Aspects and Diastereoselective Control in Ring Transformations
The inherent strain of the cyclopropyl group in cyclopropyl-aniline scaffolds makes it a reactive handle for various chemical transformations. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the substitution pattern of the aniline ring.
Single-electron photooxidation of cyclopropylanilines can trigger the ring opening of the strained carbocycle, leading to the formation of distonic radical cations. These intermediates can then react with alkenes and alkynes in a redox-neutral process to yield cyclopentanes and cyclopentenes. Further development of this methodology has enabled [4 + 2] annulation reactions between cyclobutylanilines and alkynes. acs.org
The rigidity of the cyclopropyl core is a key feature that allows for diastereoselective reactions on adjacent functionalities. For instance, directed diastereoselective Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation of alkenyl cyclopropyl carbinol derivatives furnish stereodefined bicyclopropanes and cyclopropyl oxiranes as single diastereomers. nih.gov This high level of stereocontrol is attributed to the fixed spatial arrangement imposed by the cyclopropyl ring. nih.govresearchgate.net
However, the diastereoselectivity can be influenced by several factors. In the alkylation of chiral seven-membered rings fused to tetrazoles, the diastereoselectivity was found to be dependent on the position and size of the substituent on the ring, as well as the nature of the electrophile. nih.gov Interestingly, in some cases, the electrophile approaches from the same face as a methyl group, suggesting that torsional effects, in addition to steric hindrance, play a significant role in determining the stereochemical outcome. nih.gov The use of sterically demanding protecting groups can also enhance diastereoselectivity. nih.gov
Computational studies have been employed to understand the origins of diastereoselectivity in these systems, revealing that torsional effects are often a key contributing factor. nih.gov The development of enantioselective methods for the ring opening of cyclopropanes is an active area of research, with approaches based on both non-chiral and chiral substrates being explored. acs.org
Oxidative Metabolism and Dealkylation Mechanisms Relevant to Substituted Anilines
Cytochrome P450 (P450) enzymes are a major family of proteins involved in the metabolism of a wide array of xenobiotics, including substituted anilines like this compound. psu.edu A common metabolic pathway is N-dealkylation, the mechanism of which has been a subject of considerable debate. nih.govnih.gov
Two primary mechanisms have been proposed for P450-mediated N-dealkylation: single electron transfer (SET) and hydrogen atom transfer (HAT). nih.gov
Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the nitrogen atom of the aniline to the active iron-oxo species of the P450 enzyme (Compound I), forming an amine radical cation and Compound II. Subsequent proton transfer from the α-carbon and hydroxyl radical rebound leads to a carbinolamine intermediate, which then decomposes to the dealkylated aniline and an aldehyde. nih.gov
Hydrogen Atom Transfer (HAT): In this pathway, a hydrogen atom is directly abstracted from the α-carbon by Compound I, generating a carbon-centered radical and a protonated Compound II. nih.gov
Evidence suggests that the operative mechanism can depend on the specific P450 isozyme and the substrate. washington.edu For many N,N-dialkylamines, a one-electron pathway is favored with P450 2B1. nih.gov The use of mechanistic probes, such as N-cyclopropyl-N-methylaniline (CPMA), has been instrumental in distinguishing between these pathways. The observation that P450-mediated oxidation of CPMA primarily yields products with the cyclopropyl ring intact strongly supports a HAT mechanism, as a SET-generated aminium radical cation would be expected to undergo rapid ring opening. nih.gov
The electronic properties of substituents on the aniline ring can influence the rate and mechanism of dealkylation. Electron-donating groups are known to lower the single-electron oxidation potential of anilines, which would favor a SET pathway. acs.org
Amine radical cations are key intermediates in the oxidative metabolism of anilines and can be generated through one-electron oxidation processes, such as those mediated by P450 enzymes or photoredox catalysis. nih.govbeilstein-journals.org These species are highly reactive and can undergo several subsequent transformations. nih.gov
One of the primary reaction pathways for amine radical cations is their conversion to electrophilic iminium ions. nih.govbeilstein-journals.org This can occur through the direct abstraction of a hydrogen atom. nih.gov Iminium ions are susceptible to attack by a range of nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-phosphorus bonds. nih.gov
Another significant reaction of amine radical cations is deprotonation at the carbon alpha to the nitrogen atom, which produces a strongly reducing α-amino radical. nih.govbeilstein-journals.org These radicals can be intercepted by Michael acceptors or undergo further one-electron oxidation to yield iminium ions. nih.gov
In the context of cyclopropyl-anilines, the formation of an amine radical cation can trigger the irreversible ring-opening of the cyclopropyl group. acs.orgresearchgate.net This is driven by the release of ring strain and results in the formation of a distonic radical cation, where the radical and cation centers are separated. acs.orgacs.org This unique reactivity has been harnessed in synthetic chemistry for the construction of various carbo- and heterocyclic systems. acs.org The rate of this ring-opening can be influenced by substituents on the aniline ring; electron-withdrawing groups tend to accelerate the process, while electron-donating groups can slow it down by stabilizing the initial nitrogen radical cation through resonance. acs.org
The analysis of product distribution from the reaction of mechanistic probes provides crucial insights into the operative reaction mechanisms. In the study of substituted aniline oxidation, specific probes are designed to yield different products depending on the reaction pathway.
A classic example is the use of N-cyclopropylanilines to distinguish between SET and HAT mechanisms in P450-mediated dealkylation. nih.govacs.org As mentioned previously, the formation of an amine radical cation via a SET pathway leads to rapid ring-opening of the cyclopropyl group. acs.org Therefore, the observation of predominantly ring-opened products would be indicative of a SET mechanism. Conversely, the formation of products where the cyclopropyl ring remains intact is strong evidence for a HAT mechanism, as this pathway bypasses the formation of the ring-opening-prone amine radical cation. nih.gov Studies with N-cyclopropyl-N-methylaniline and P450 enzymes have shown that the cyclopropyl ring is largely retained, supporting the HAT mechanism. nih.gov
The nitration of aniline provides another example of how product distribution can reveal mechanistic details. While the amino group is an ortho-, para-director, the nitration of aniline in a strongly acidic medium yields a significant amount of the meta-substituted product. youtube.comchemistrysteps.combyjus.com This is because under these conditions, the aniline is protonated to form the anilinium ion. The -NH3+ group is deactivating and meta-directing, thus leading to the formation of meta-nitroaniline. chemistrysteps.combyjus.com The relative amounts of the ortho, meta, and para products can therefore provide information about the extent of aniline protonation under the reaction conditions. youtube.com
Kinetic isotope effect (KIE) studies, which measure the effect of isotopic substitution on reaction rates, are also powerful mechanistic probes. In P450-mediated N-dealkylation, the magnitude of the deuterium (B1214612) KIE can help to distinguish between SET and HAT pathways. nih.gov
Advanced Computational and Theoretical Studies
Electronic Structure Analysis
Detailed electronic structure analysis, which is fundamental to understanding a molecule's behavior, appears to be absent for 3-Cyclopropoxy-5-ethylaniline.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Orbital Interactions
No specific Density Functional Theory (DFT) calculations detailing the optimized molecular geometry, bond lengths, bond angles, or the nature of frontier molecular orbitals (HOMO and LUMO) for this compound have been reported in the searched scientific literature. Such calculations are crucial for understanding the molecule's stability and potential reactivity.
Conformational Analysis and Stability Studies
While conformational analyses have been performed for structurally related molecules like 3-ethylaniline, which explore the rotational barriers of the ethyl group, no such specific studies have been found for this compound. The interplay between the cyclopropoxy and ethyl groups would likely lead to a unique conformational landscape that has yet to be computationally explored.
Reaction Mechanism Simulation
The simulation of chemical reactions involving this compound is another area where specific research is currently unavailable.
Transition State Calculations and Potential Energy Surface Mapping
There are no published transition state calculations or potential energy surface maps for reactions involving this compound. These computational tools are essential for elucidating reaction pathways, identifying intermediates, and determining the energy barriers associated with chemical transformations.
Dynamic Behavior and Trajectory Calculations in Chemical Reactions
Investigations into the dynamic behavior and trajectory calculations, which provide a time-dependent view of chemical reactions, have not been reported for this compound.
Solvation Effects and Their Influence on Reaction Potentials
Structure-Activity Relationship (SAR) Prediction and Optimization
While specific SAR studies for this compound are not documented, we can infer potential relationships based on the general principles of medicinal and materials chemistry. The electronic and steric properties of the cyclopropoxy and ethyl substituents are key determinants of the molecule's potential interactions with biological targets or its material properties.
In Silico Modeling for Rational Design and Optimization
In the absence of direct experimental data, in silico modeling would be the primary tool for the rational design and optimization of derivatives of this compound. Techniques such as molecular docking could be employed to predict the binding affinity of this compound and its analogs to a hypothetical protein target. By systematically modifying the substituents on the aniline (B41778) ring and evaluating the resulting changes in binding energy, one could rationally design more potent compounds.
For example, a computational workflow could involve:
Building a library of virtual derivatives: This would involve modifying the ethyl group to other alkyl chains, altering the position of the substituents, or introducing further functional groups on the aromatic ring.
Geometry optimization and electronic property calculation: Using methods like Density Functional Theory (DFT), the three-dimensional structure and electronic properties (e.g., partial charges, electrostatic potential) of each analog would be calculated.
Docking and scoring: Each analog would be docked into the active site of a target protein, and their binding affinities would be estimated using a scoring function.
This process would allow for the prioritization of a smaller, more promising set of compounds for synthesis and experimental testing, thereby saving time and resources.
Predicting Substituent Effects on Chemical Reactivity and Stereoselectivity
The cyclopropoxy and ethyl groups on the aniline ring significantly influence its chemical reactivity and the potential stereoselectivity of its reactions.
Electronic Effects: The cyclopropoxy group is generally considered to be an electron-donating group, though its effect is more complex than a simple alkoxy group due to the strain and unique electronic nature of the cyclopropyl (B3062369) ring. The ethyl group is a weak electron-donating group. Together, these substituents would increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to the amino group, making the ring more susceptible to electrophilic aromatic substitution. The amino group itself is a strong activating group and an ortho, para-director.
Steric Effects: The ethyl and cyclopropoxy groups exert steric hindrance around the aniline ring. This can influence the regioselectivity of reactions. For example, in reactions involving the amino group, the steric bulk of the adjacent substituents could modulate its accessibility and reactivity. In reactions on the aromatic ring, electrophilic attack might be favored at less sterically hindered positions.
Computational methods can quantify these effects. For instance, the calculation of Hammett constants or other electronic parameters for the cyclopropoxy and ethyl groups in this specific substitution pattern would provide a quantitative measure of their electron-donating or -withdrawing nature. Similarly, steric parameters can be calculated to predict how the substituents will influence the approach of reagents.
Table 1: Predicted Substituent Effects on the Reactivity of this compound
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Influence on Reactivity |
| -NH₂ | 1 | Strong Electron-Donating (Activating) | Moderate | Directs electrophilic attack to ortho/para positions; enhances nucleophilicity |
| -O-c-Pr | 3 | Electron-Donating | Moderate | Increases electron density on the ring, influencing regioselectivity |
| -CH₂CH₃ | 5 | Weak Electron-Donating (Activating) | Moderate | Minor increase in ring activation; contributes to steric hindrance |
Computational Studies on Kinetic Resolution in Asymmetric Synthesis
There are currently no published computational studies focusing on the kinetic resolution of this compound in asymmetric synthesis. However, such studies would be highly valuable for developing methods to obtain enantiomerically pure forms of this chiral compound, should it possess a chiral center in a derivative or be used as a chiral building block.
A typical computational approach to studying kinetic resolution would involve:
Modeling the reaction: This would include the substrate (a derivative of this compound), a chiral catalyst or reagent, and the transition states leading to the (R) and (S) products.
Calculating transition state energies: Using high-level quantum mechanical methods, the energies of the diastereomeric transition states would be calculated.
Predicting enantioselectivity: The difference in the free energies of the transition states (ΔΔG‡) would be used to predict the enantiomeric excess (ee) of the reaction.
By understanding the origin of stereoselectivity at a molecular level—for instance, identifying the key non-covalent interactions between the substrate and the chiral catalyst that favor one transition state over the other—researchers can rationally design more effective catalysts for the kinetic resolution.
Derivatization Chemistry and Synthetic Transformations
Functional Group Interconversions on the Aniline (B41778) Moiety
The primary amino group of 3-Cyclopropoxy-5-ethylaniline is a key site for derivatization, readily undergoing reactions typical of aromatic amines.
The nitrogen atom of the aniline can be functionalized through N-alkylation and N-acylation to introduce a wide range of substituents, thereby modulating the compound's electronic and steric properties.
N-Alkylation: Reductive amination is a common method for the N-alkylation of anilines. For instance, the reaction of this compound with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or hydrogen with a metal catalyst, can yield mono- or di-alkylated products. A study on the reductive alkylation of 3-(beta-hydroxy-ethyl-sulfonyl)-aniline with acetaldehyde (B116499) in the presence of a Raney Nickel catalyst achieved high conversion and selectivity for the mono-ethylated product. openstax.org This process proceeds through the formation of an unstable N-alpha-hydroxyethylaniline derivative and a Schiff base intermediate, which is then hydrogenated. openstax.org
N-Acylation: The acylation of the amino group is a straightforward and efficient transformation, often achievable under mild, catalyst-free conditions. nih.govnih.gov Treatment of an aniline with an acylating agent like acetic anhydride (B1165640) or an acyl chloride readily forms the corresponding amide. For example, reacting this compound with acetic anhydride, potentially without a solvent, would be expected to produce N-(3-Cyclopropoxy-5-ethylphenyl)acetamide in high yield. nih.gov This reaction is generally fast and compatible with various substituents on the aniline ring. nih.gov The resulting amide can serve as a protecting group or as a precursor for further transformations. nih.gov
| Reaction | Reagents and Conditions | Expected Product |
| N-Ethylation | Acetaldehyde, Raney Nickel, H₂ | N-Ethyl-3-cyclopropoxy-5-ethylaniline |
| N-Acetylation | Acetic Anhydride, Room Temperature | N-(3-Cyclopropoxy-5-ethylphenyl)acetamide |
| N-Benzoylation | Benzoyl Chloride, Pyridine | N-(3-Cyclopropoxy-5-ethylphenyl)benzamide |
This table presents expected transformations based on general reactivity of anilines.
The aniline ring is activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating nature of the amino group. libretexts.org The cyclopropoxy and ethyl groups are also activating and, like the amino group, are ortho, para-directors. In this compound, the positions ortho and para to the amino group are C2, C4, and C6. The directing effects of the three substituents would synergistically activate these positions for electrophilic attack.
Halogenation: Direct bromination of anilines can be so rapid that it leads to polysubstitution. nih.gov For instance, reaction with bromine water often yields the 2,4,6-tribrominated product. To achieve monosubstitution, the reactivity of the amino group is typically moderated by converting it to an acetamide. The N-acetylated derivative, N-(3-Cyclopropoxy-5-ethylphenyl)acetamide, would then undergo bromination, likely at the positions ortho to the activating amino group (C2 and C6), followed by hydrolysis to regenerate the free amine.
Nitration: The direct nitration of anilines with strong acids like a mixture of nitric and sulfuric acid is often problematic, as the strongly acidic conditions can lead to oxidation of the aniline or formation of the anilinium ion, which is a meta-director. libretexts.org A common strategy to circumvent this is to first protect the amino group as an acetamide. Nitration of N-(3-Cyclopropoxy-5-ethylphenyl)acetamide would be expected to yield a mixture of nitro-substituted isomers, with substitution occurring at the activated C2, C4, and C6 positions, followed by deprotection.
| Reaction | Reagents and Conditions | Expected Major Product(s) |
| Bromination (on acetamide) | Br₂, Acetic Acid | 2-Bromo-N-(3-cyclopropoxy-5-ethylphenyl)acetamide |
| Nitration (on acetamide) | HNO₃, H₂SO₄ | 2-Nitro-N-(3-cyclopropoxy-5-ethylphenyl)acetamide and 4-Nitro-N-(3-cyclopropoxy-5-ethylphenyl)acetamide |
This table presents expected transformations based on general reactivity of substituted anilines.
Modifications of the Ethyl Substituent
The ethyl group provides another handle for synthetic modification, allowing for changes to the side chain's length and functionality.
Oxidation: The benzylic position of the ethyl group (the carbon atom attached to the aromatic ring) is susceptible to oxidation. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the entire alkyl side chain to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.org Thus, treatment of this compound with KMnO₄ would be expected to yield 3-Cyclopropoxy-5-aminobenzoic acid. openstax.orglibretexts.org This transformation converts the activating, ortho, para-directing ethyl group into a deactivating, meta-directing carboxylic acid group. libretexts.org
Benzylic Bromination: The benzylic hydrogens can be selectively replaced by bromine using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with benzoyl peroxide). openstax.org This reaction on this compound would yield 3-(1-bromoethyl)-5-cyclopropoxyaniline, a versatile intermediate for further nucleophilic substitution or elimination reactions.
The ethyl group can be a starting point for building more complex side chains. Following benzylic bromination to 3-(1-bromoethyl)-5-cyclopropoxyaniline, the bromine atom can be displaced by various nucleophiles in SN2 reactions to introduce new functionalities. For example, reaction with sodium cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid, effectively elongating the carbon chain.
Alternatively, Friedel-Crafts acylation of the protected aniline, followed by reduction, can introduce longer alkyl chains. For example, acylation with propanoyl chloride would introduce a propyl ketone, which can then be reduced to a propyl group via methods like the Wolff-Kishner or Clemmensen reduction. masterorganicchemistry.com
Cyclopropyl (B3062369) Ring Modifications
The cyclopropyl group is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. nih.govmasterorganicchemistry.com These reactions can proceed via radical, cationic, or anionic intermediates depending on the reagents used.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen of the cyclopropoxy group can be protonated. This can be followed by nucleophilic attack, potentially leading to the cleavage of the cyclopropane (B1198618) ring. For example, treatment with hydrobromic acid could lead to the formation of a propenoxy derivative or other ring-opened products. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocationic intermediates. nih.gov
Radical Ring Opening: The cyclopropane ring can undergo opening via radical pathways. nih.gov For example, reactions involving radical initiators could lead to the formation of a more stable alkyl radical by cleavage of one of the C-C bonds in the ring.
It is important to note that the stability of the cyclopropoxy group is generally high, and forcing conditions may be required for these transformations, which could also affect other functional groups in the molecule.
Ring Expansion Reactions of Cyclopropyl Ethers
The cyclopropyl ether group, while generally stable, can undergo ring expansion reactions under specific conditions, transforming the three-membered ring into a larger carbocycle, such as a cyclobutanone (B123998). This transformation is typically driven by the release of ring strain inherent in the cyclopropane ring. stackexchange.commasterorganicchemistry.com
One plausible pathway for the ring expansion of the cyclopropoxy group in this compound involves an acid-catalyzed rearrangement. nih.govpressbooks.pub Protonation of the ether oxygen would be followed by cleavage of a carbon-oxygen bond. This process can lead to the formation of a cyclobutyl cation intermediate, which upon reaction with water and subsequent oxidation, could yield a cyclobutanone derivative. organic-chemistry.org The precise conditions for such a reaction would require careful optimization to avoid competing reactions on the aniline ring.
Transition-metal catalysis offers another avenue for ring expansion. acs.orgacs.org For instance, palladium-catalyzed processes have been shown to effect the ring-opening of aryl cyclopropyl ketones. rsc.org While the substrate is a cyclopropyl ether, related palladium-catalyzed methodologies could potentially be adapted. These reactions might proceed through the formation of a metallacyclobutane intermediate, which could then rearrange to a larger ring system. researchgate.net
Table 1: Potential Ring Expansion Reactions and Products
| Starting Material | Reagents and Conditions | Major Product |
|---|---|---|
| This compound | 1. Strong Acid (e.g., H₂SO₄), H₂O2. Oxidizing Agent (e.g., PCC) | 3-(3-Ethylaminophenyl)cyclobutanone |
This table presents hypothetical transformations based on established reactivity principles of cyclopropyl ethers.
Regioselective Substitutions on the Cyclopropyl Ring System
Direct functionalization of the cyclopropyl ring in this compound presents a significant synthetic challenge due to the high C-H bond strength and the potential for ring-opening. However, modern synthetic methods offer potential routes for regioselective C-H functionalization. mdpi.com
Transition metal-catalyzed C-H activation is a leading strategy. acs.org Catalysts based on palladium, rhodium, or iridium could potentially direct the substitution of hydrogen atoms on the cyclopropyl ring with other functional groups. The regioselectivity of such reactions would be influenced by the directing ability of the adjacent ether oxygen and the steric environment of the ring.
Radical-mediated reactions also provide a potential pathway. acs.org The generation of a radical on the cyclopropyl ring, followed by trapping with a suitable reagent, could lead to substituted products. A radical clock experiment involving a cyclopropyl-containing substrate has demonstrated the feasibility of forming a carbon-centered radical that can undergo further reactions. acs.org
Table 2: Potential Regioselective Substitutions on the Cyclopropyl Ring
| Reagent Type | Potential Functional Group Introduced | Comments |
|---|---|---|
| Organometallic Reagents (e.g., R-MgBr, R-Li) with catalyst | Alkyl, Aryl | Requires specific catalytic system to promote C-H activation over ring-opening. |
| Halogenating Agents (e.g., NBS, NCS) with radical initiator | Bromo, Chloro | Reaction conditions must be carefully controlled to prevent aniline ring halogenation. |
This table outlines hypothetical reactions based on current C-H functionalization methodologies.
Bioisosteric Replacements and Analogue Synthesis for Academic Exploration
For academic and medicinal chemistry research, the synthesis of analogues through bioisosteric replacement is a common strategy to explore structure-activity relationships (SAR). nih.govresearchgate.netnih.gov This involves replacing a specific functional group with another that has similar physical or chemical properties. nih.govacs.org
The cyclopropyl group is often used as a bioisostere for isopropyl groups, alkenes, or even aromatic rings, as it can improve metabolic stability and conformational rigidity. nih.gov Conversely, to create analogues of this compound, the cyclopropyl group itself could be replaced. Potential bioisosteres for the cyclopropyl moiety include small alkyl groups, a cyclobutyl ring, or an oxetane, each offering different steric and electronic profiles. nih.govdomainex.co.ukenamine.net
The aniline moiety is a known structural alert in drug discovery due to potential metabolic liabilities. researchgate.netacs.org Therefore, its replacement is a common goal in medicinal chemistry. Saturated carbocycles, such as bicyclo[1.1.1]pentane (BCP), have emerged as effective bioisosteres for the aniline ring, often improving pharmacokinetic properties while maintaining biological activity. researchgate.netresearchgate.netfrontiersin.org Other heterocyclic systems can also serve as aniline replacements. researchgate.netbiopartner.co.uk
The synthesis of these analogues would involve multi-step sequences. For example, replacing the cyclopropoxy group with a cyclobutoxy group would necessitate the synthesis of 3-cyclobutoxy-5-ethylaniline, likely starting from 3-aminophenol (B1664112) and proceeding through etherification and subsequent modifications. The synthesis of a BCP analogue would require specialized methods for constructing the bicyclic core and attaching the amino and ethyl groups. frontiersin.org
Table 3: Potential Bioisosteric Replacements and Resulting Analogues
| Original Group | Bioisosteric Replacement | Resulting Analogue Name | Rationale for Replacement |
|---|---|---|---|
| Cyclopropoxy | Cyclobutoxy | 3-Cyclobutoxy-5-ethylaniline | Modulate steric bulk and lipophilicity. nih.gov |
| Cyclopropoxy | Isopropoxy | 3-Isopropoxy-5-ethylaniline | Explore impact of a more flexible alkyl ether. nih.gov |
| Aniline | Bicyclo[1.1.1]pentyl-1-amine | 3-Cyclopropoxy-5-ethyl-bicyclo[1.1.1]pentan-1-amine | Reduce potential for metabolic oxidation of the aromatic amine. researchgate.netacs.orgfrontiersin.org |
This table provides hypothetical analogues for academic exploration based on established principles of bioisosterism.
Role As a Key Intermediate and in Molecular Scaffold Design
Precursor in Complex Molecule Synthesis
The journey from a simple starting material to a complex, biologically active agent is often a long and intricate one. The strategic use of well-designed intermediates can significantly streamline this process. 3-Cyclopropoxy-5-ethylaniline serves as such a critical precursor, providing a robust starting point for the construction of elaborate molecular frameworks.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals, forming the core of many bioactive compounds. The aniline (B41778) functional group of This compound makes it an ideal substrate for the synthesis of a wide range of these heterocyclic systems. Through various cyclization strategies, the aniline nitrogen can be incorporated into rings of different sizes and functionalities. For instance, substituted anilines are common starting materials in classical reactions for synthesizing quinolines, indoles, and other fused heterocyclic systems. The presence of the cyclopropoxy and ethyl substituents on the aniline ring can influence the reactivity and regioselectivity of these cyclization reactions, leading to the formation of novel heterocyclic scaffolds that might not be accessible through other synthetic routes.
| Heterocyclic System | General Synthetic Approach from Anilines | Potential Influence of this compound Substituents |
| Quinolines | Skraup synthesis, Doebner-von Miller reaction, Friedländer synthesis | The electron-donating nature of the cyclopropoxy group can activate the aromatic ring, potentially influencing the conditions required for cyclization. The steric bulk of the substituents can direct the regiochemical outcome of the reaction. |
| Indoles | Fischer indole (B1671886) synthesis, Bischler-Möhlau indole synthesis | The specific substitution pattern of This compound would lead to the formation of indoles with a unique substitution pattern, offering a distinct structural motif for further elaboration. |
| Pyrroles | Paal-Knorr pyrrole (B145914) synthesis | The aniline can be converted to a primary amine precursor suitable for condensation with a 1,4-dicarbonyl compound, leading to pyrroles with the cyclopropoxy-ethylphenyl substituent. |
In the academic pursuit of novel therapeutic agents, the synthesis of complex molecules often serves as a platform for validating new synthetic methodologies and exploring structure-activity relationships. While specific examples detailing the use of This compound in the synthesis of named bioactive agents are not prevalent in publicly accessible literature, the structural motifs it contains are found in various classes of bioactive compounds, particularly kinase inhibitors. The cyclopropyl (B3062369) group, for instance, is a well-recognized feature in medicinal chemistry, often introduced to modulate potency, selectivity, and metabolic stability. The aniline core is a common feature in many kinase inhibitors that target the ATP-binding site. Therefore, This compound represents a valuable, albeit underexplored, intermediate for the academic synthesis of novel kinase inhibitors and other potential therapeutic agents.
Application in Privileged Scaffold Development and Library Design
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. These scaffolds serve as an excellent starting point for the construction of chemical libraries aimed at drug discovery.
Combinatorial chemistry enables the rapid synthesis of large numbers of related compounds, which can then be screened for biological activity. The unique substitution pattern of This compound makes it an attractive building block for the creation of both diverse and targeted chemical libraries. By systematically reacting the aniline functionality with a variety of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates), a library of compounds with a common core but diverse peripheral functionality can be generated. These libraries can be designed to explore the chemical space around a particular biological target or to identify novel hits in high-throughput screening campaigns.
Advanced Synthetic Methodologies Employing this compound Derivatives
The utility of this compound is fully realized in the advanced synthetic methodologies that employ its derivatives to construct highly complex and biologically active molecules. The strategic functionalization of this key intermediate allows for its incorporation into multi-step synthetic sequences, leading to the generation of novel chemical entities.
One of the most prominent applications of aniline derivatives in modern synthetic chemistry is in transition metal-catalyzed cross-coupling reactions. For instance, the amino group of this compound can be transformed into a more reactive functional group, such as a halide or a triflate, which can then participate in reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex organic molecules.
Furthermore, the aniline nitrogen can be directly involved in the formation of heterocyclic rings, which are prevalent in many pharmaceuticals. Condensation reactions with dicarbonyl compounds or their equivalents can lead to the synthesis of various nitrogen-containing heterocycles, such as quinolines, indoles, and benzodiazepines. The specific substitution pattern of this compound can influence the regioselectivity of these cyclization reactions, allowing for the controlled synthesis of specific isomers.
The development of novel catalysts and reaction conditions continues to expand the synthetic toolbox available for the modification of aniline derivatives. For example, recent advances in C-H activation chemistry could potentially allow for the direct functionalization of the aromatic ring of this compound, bypassing the need for pre-functionalized starting materials and leading to more efficient and atom-economical synthetic routes.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling, and through-space interactions, a complete picture of the molecular structure can be assembled.
¹H NMR for Proton Environments and Spin-Spin Coupling Analysis
The ¹H NMR spectrum of 3-Cyclopropoxy-5-ethylaniline would reveal distinct signals for each unique proton environment. The aromatic protons would appear as multiplets in the downfield region, characteristic of their electronic environment on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), a result of spin-spin coupling with their respective neighbors. The cyclopropoxy group would show complex multiplets for its methine and methylene protons. The amine (NH₂) proton would likely appear as a broad singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | 6.0 - 7.0 | m | - |
| NH₂ | 3.5 - 4.5 | br s | - |
| O-CH (cyclopropyl) | 3.5 - 4.0 | m | - |
| CH₂ (ethyl) | 2.5 - 2.8 | q | ~7.5 |
| CH₂ (cyclopropyl) | 0.6 - 1.0 | m | - |
| CH₃ (ethyl) | 1.1 - 1.3 | t | ~7.5 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.
¹³C NMR for Carbon Skeleton Elucidation and Chemical Shift Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The aromatic carbons would show signals in the range of 100-160 ppm, with the carbon attached to the oxygen of the cyclopropoxy group being the most downfield due to its electron-withdrawing nature. The carbons of the ethyl and cyclopropyl (B3062369) groups would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-O (aromatic) | 155 - 160 |
| C-N (aromatic) | 145 - 150 |
| C-C (ethyl, aromatic) | 140 - 145 |
| C-H (aromatic) | 100 - 120 |
| O-CH (cyclopropyl) | 55 - 65 |
| CH₂ (ethyl) | 25 - 30 |
| CH₃ (ethyl) | 10 - 15 |
| CH₂ (cyclopropyl) | 5 - 10 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Information
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the ethyl and cyclopropoxy groups to the correct positions on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the spatial arrangement of the substituents on the aniline (B41778) ring.
Advanced Nuclei NMR Spectroscopy (e.g., ¹¹⁹Sn NMR for organometallic derivatives if applicable)
For the parent compound, this compound, NMR of nuclei other than ¹H and ¹³C is not directly applicable. However, if organometallic derivatives, for instance, involving tin (Sn), were to be synthesized, ¹¹⁹Sn NMR spectroscopy would become a vital tool. It would provide direct information about the electronic environment and coordination geometry of the tin center.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass allows for the unambiguous determination of the elemental formula, confirming the presence and number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.1232 |
Note: The calculated m/z is for the protonated molecule and is based on the exact masses of the most abundant isotopes.
Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity Assessment and Molecular Weight Confirmation
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC/MS serves as a critical tool for verifying the compound's molecular weight and assessing its purity.
In a typical LC/MS analysis, the sample is first injected into a liquid chromatograph. The components of the sample are separated based on their affinity for the stationary phase in the column and the mobile phase. For a compound like this compound, a reverse-phase column (e.g., C18) is commonly used. As the separated components elute from the column, they are introduced into the mass spectrometer.
The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides two crucial pieces of information. First, the retention time from the chromatography portion indicates the compound's polarity relative to other components in the sample. A single, sharp peak at a specific retention time is indicative of a pure compound. The presence of multiple peaks would suggest impurities.
Second, the mass spectrum confirms the molecular weight of the compound. The molecular formula for this compound is C₁₁H₁₅NO. The calculated monoisotopic mass is 177.1154 g/mol . In the mass spectrum, the compound is typically observed as a protonated molecular ion [M+H]⁺, which would have an m/z value of approximately 178.1232. High-resolution mass spectrometry can measure this value with high accuracy, confirming the elemental composition. msstate.edu
Table 1: Expected LC/MS Data for this compound
| Parameter | Expected Value | Description |
| Molecular Formula | C₁₁H₁₅NO | --- |
| Molecular Weight | 177.24 g/mol | Calculated average mass. |
| Monoisotopic Mass | 177.1154 u | The exact mass of the most abundant isotope combination. |
| Expected Ion (ESI+) | [M+H]⁺ | Protonated molecule, commonly formed in positive ion mode. |
| Expected m/z of [M+H]⁺ | 178.1232 | The mass-to-charge ratio observed in the mass spectrum. |
| Purity Assessment | >95% (Typical) | Determined by the relative area of the main peak in the chromatogram. |
Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))
The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound. msstate.edu Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization methods suitable for this type of molecule, as they are less likely to cause significant fragmentation, allowing for the clear observation of the molecular ion. mdpi.comjfda-online.com
Electrospray Ionization (ESI) ESI is particularly well-suited for polar molecules and those that can be readily ionized in solution. nih.gov Given the presence of the basic aniline functional group, this compound is easily protonated in an acidic mobile phase. In positive-ion ESI, a high voltage is applied to a capillary containing the eluent from the LC system, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, primarily the protonated molecule [M+H]⁺. Due to its effectiveness with polar, basic compounds, ESI is often the preferred method for analyzing molecules like this compound. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) APCI is another soft ionization technique that is complementary to ESI, often used for less polar, more volatile compounds. jfda-online.com In APCI, the eluent from the LC is vaporized in a heated nebulizer. jfda-online.com A corona discharge then ionizes the solvent molecules in the mobile phase, which in turn transfer a proton to the analyte molecules through a series of chemical reactions. For this compound, this process would also efficiently generate the [M+H]⁺ ion. mdpi.com APCI can be advantageous when dealing with less polar analytes or when the mobile phase composition is not ideal for ESI. msstate.edujfda-online.com
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. copbela.org By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated that reveals the characteristic vibrational frequencies of the chemical bonds within the molecule. lumenlearning.com The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure.
The most informative region of the IR spectrum is the functional group region (4000–1200 cm⁻¹). copbela.org For this compound, the following peaks are expected:
N-H Stretching: The primary amine (-NH₂) group will show two distinct, sharp to medium bands in the 3500–3300 cm⁻¹ region. pressbooks.pub One band corresponds to the asymmetric stretching vibration, and the other to the symmetric stretching vibration.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. lumenlearning.com The C-H bonds of the ethyl and cyclopropyl groups (sp³ hybridized carbons) will show strong absorptions in the 3000–2850 cm⁻¹ range. libretexts.org
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce characteristic absorptions in the 1600–1450 cm⁻¹ region. lumenlearning.com
C-O-C Stretching: The ether linkage (cyclopropoxy group) will produce a strong, characteristic C-O stretching band. Asymmetric C-O-C stretching in aryl alkyl ethers typically appears in the 1275-1200 cm⁻¹ range.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected to appear as a strong band in the 1335-1250 cm⁻¹ region. copbela.org
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 (two bands) | Medium, Sharp |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Alkyl C-H | C-H Stretch (ethyl, cyclopropyl) | 3000 - 2850 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong |
| Aryl Ether | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |
| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |
X-ray Crystallography for Solid-State Molecular Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information, including bond lengths, bond angles, and torsional angles with very high precision.
The process involves irradiating a crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. researchgate.net
This analysis would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. For instance, it would show the planarity of the benzene ring and the specific orientations of the ethyl and cyclopropoxy substituents relative to the ring. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate how the molecules pack together to form the crystal lattice. researchgate.net While no published crystal structure for this compound is currently available, the data obtained from such an analysis would be presented in a standardized format, as illustrated hypothetically below.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry operations of the crystal. |
| a (Å) | 10.123 | Unit cell dimension. |
| b (Å) | 8.456 | Unit cell dimension. |
| c (Å) | 12.789 | Unit cell dimension. |
| β (°) | 98.76 | Unit cell angle. |
| Volume (ų) | 1082.1 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Density (calculated) (g/cm³) | 1.089 | Calculated density of the crystal. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-Cyclopropoxy-5-ethylaniline, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves cyclopropoxylation of 5-ethylaniline derivatives under controlled conditions. Key variables include temperature (80–120°C), solvent polarity (e.g., THF or DMF), and catalysts (e.g., palladium complexes for cross-coupling). Optimization requires systematic variation of parameters via Design of Experiments (DoE) to assess interactions between variables. For example, catalytic dehydration steps (similar to ethyl 3-HP conversion in ) may be adapted to stabilize intermediates . Characterization of intermediates via thin-layer chromatography (TLC) or HPLC ensures reaction progress monitoring .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying cyclopropane ring geometry and ethyl/aniline substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For reproducibility, calibrate instruments using certified reference materials and validate spectra against computational predictions (e.g., DFT) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Use fume hoods to avoid inhalation (P260) .
- Wear nitrile gloves, lab coats, and safety goggles (P280) .
- Store in airtight containers away from oxidizing agents.
- Emergency protocols: Immediate rinsing with water for skin/eye contact and proper disposal of contaminated materials .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess steric effects of the cyclopropoxy group during catalysis. Compare computational results with experimental kinetics (e.g., Arrhenius plots) to validate models. For catalytic systems, investigate solid acid catalysts (e.g., TiO₂, as in ) for dehydration or cyclization steps .
Q. What strategies resolve contradictory data in thermodynamic stability studies of this compound?
- Methodological Answer : Contradictions in stability data (e.g., DSC vs. TGA results) require:
- Error Analysis : Quantify measurement uncertainties (e.g., ±0.5°C in melting point).
- Control Experiments : Replicate studies under inert atmospheres to exclude oxidation.
- Cross-Validation : Compare with computational thermochemistry (e.g., Gibbs free energy calculations).
- Contextual Review : Assess if discrepancies arise from polymorphic forms or impurities via XRD and HPLC .
Q. How does the electronic configuration of this compound influence its interaction with biological targets?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent electronic effects (e.g., Hammett σ constants) with binding affinity. Perform docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes/receptors. Validate experimentally via competitive binding assays (e.g., fluorescence quenching) and SPR (Surface Plasmon Resonance) for kinetic analysis. Address steric hindrance from the cyclopropane ring using crystallographic data .
Data Presentation and Analysis Guidelines
- Tables : Include error margins (e.g., ±SD) and statistical significance (p-values) for reproducibility .
- Graphs : Use Arrhenius plots for kinetic data or heatmaps to visualize catalytic efficiency .
- Ethical Compliance : Document institutional review board approvals for biological studies and data integrity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
